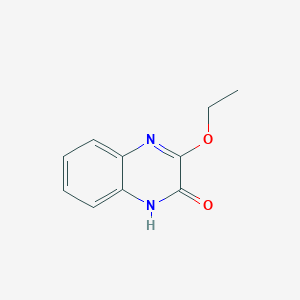

3-Ethoxyquinoxalin-2(1H)-one

Vue d'ensemble

Description

3-Ethoxyquinoxalin-2(1H)-one is a compound that has been studied for its potential pharmacological properties . It is part of a series of quinoxalin-2-carboxamides, which have been designed as per the pharmacophoric requirements of 5-HT3 receptor antagonists .

Synthesis Analysis

The synthesis of 3-Ethoxyquinoxalin-2(1H)-one involves condensing the carboxylic group of quinoxalin-2-carboxylic acid with various amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole .Molecular Structure Analysis

The molecular structure of 3-Ethoxyquinoxalin-2(1H)-one is designed as per the pharmacophoric requirements of 5-HT3 receptor antagonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Ethoxyquinoxalin-2(1H)-one include the condensation of the carboxylic group of quinoxalin-2-carboxylic acid with various amines .Applications De Recherche Scientifique

Antidepressant Development

3-Ethoxyquinoxalin-2(1H)-one: derivatives have been explored for their potential as antidepressants. A series of compounds, specifically 3-ethoxyquinoxalin-2-carboxamides , were designed to meet the pharmacophoric requirements of 5-HT3 receptor antagonists. These compounds were synthesized and evaluated for their antidepressant-like activity. The most active compound exhibited significant potential, suggesting that modifications of the 3-Ethoxyquinoxalin-2(1H)-one structure could lead to effective treatments for depression .

Anxiolytic Drug Research

The same series of 3-ethoxyquinoxalin-2-carboxamides was also assessed for anxiolytic-like effects. In a study using a traumatic brain injury model in rats, a novel compound showed promising results as a serotonergic 5-HT3 receptor antagonist. This compound demonstrated both antidepressant and anxiolytic-like potential, indicating its possible use in managing neuropsychiatric disorders .

Neuropharmacological Potential

Further neuropharmacological evaluation of 3-Ethoxyquinoxalin-2(1H)-one derivatives has been conducted. The studies focused on chronic rodent models of depression and anxiety, assessing the behavioral and neurochemical effects of these compounds. The findings suggest that these derivatives can modulate neurotransmitter levels and exhibit neuroprotective properties .

Serotonin Receptor Antagonism

The antagonistic activity against serotonin receptors makes 3-Ethoxyquinoxalin-2(1H)-one derivatives valuable for studying the role of serotonin in various physiological and pathological processes. By blocking the 5-HT3 receptors, these compounds can help unravel the complex mechanisms of serotonin in the central nervous system .

Synthesis of Novel Compounds

The structural novelty of 3-Ethoxyquinoxalin-2(1H)-one allows for the design and synthesis of a wide range of new compounds with potential pharmacological applications. The versatility in chemical modifications provides a rich platform for drug discovery and development .

Pharmacological Evaluation

3-Ethoxyquinoxalin-2(1H)-one: and its derivatives are subject to extensive pharmacological evaluations to determine their efficacy and safety profiles. These assessments are crucial for advancing these compounds through the drug development pipeline and towards clinical trials .

Mécanisme D'action

Target of Action

The primary target of 3-Ethoxyquinoxalin-2(1H)-one is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and anxiety .

Mode of Action

3-Ethoxyquinoxalin-2(1H)-one acts as an antagonist at the 5-HT3 receptor . This means it binds to these receptors and blocks them, preventing serotonin from attaching to the receptors and triggering a response . This action can lead to changes in the transmission of signals in the brain .

Biochemical Pathways

The blocking of the 5-HT3 receptors by 3-Ethoxyquinoxalin-2(1H)-one affects the serotonergic pathways in the brain . These pathways are involved in various functions, including mood regulation and anxiety . By blocking the 5-HT3 receptors, 3-Ethoxyquinoxalin-2(1H)-one can alter the activity within these pathways .

Result of Action

The result of 3-Ethoxyquinoxalin-2(1H)-one’s action is a potential anti-depressant-like activity . By blocking the 5-HT3 receptors, it can alter the serotonergic pathways in the brain, which may lead to changes in mood and anxiety .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10-9(13)11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJJZZHUJOTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

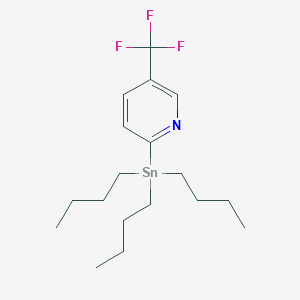

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)